molecular formula C13H25N3O2 B13085094 Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate

Cat. No.: B13085094
M. Wt: 255.36 g/mol
InChI Key: XFYAVPDNNNKVPI-WDEREUQCSA-N
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Description

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate is a complex organic compound that belongs to the class of hexahydropyrrolo[1,2-A]pyrazines This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a hexahydropyrrolo[1,2-A]pyrazine core

Preparation Methods

The synthesis of Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl trifluoropyruvate with a methyl ketone in the presence of a diamine. The reaction is typically carried out in 1,4-dioxane at room temperature for several days . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes and equipment.

Chemical Reactions Analysis

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to neutralize free radicals and prevent oxidative damage to biological macromolecules such as proteins, lipids, and DNA . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Racemic-(7R,8AS)-tert-butyl 7-(aminomethyl)hexahydropyrrolo[1,2-A]pyrazine-2(1H)-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H25N3O2
  • Molecular Weight : 255.360 g/mol
  • CAS Number : 1251020-24-2

The compound features a hexahydropyrrolo structure fused with a pyrazine ring, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

  • Histone Acetylation Inhibition :
    • This compound has been investigated for its ability to inhibit the histone acetyltransferase (HAT) activity of p300/CBP. Inhibitors targeting this pathway have shown promise in cancer therapy by modulating gene expression related to tumor growth and proliferation .
    • The structure-activity relationship studies indicate that modifications in the chemical structure can enhance or reduce the inhibitory potency against HAT enzymes.
  • Potential Neuropharmacological Effects :
    • Compounds with similar structures have been noted for their effects on calcium channels, which are implicated in various neurological disorders. This suggests that this compound may have neuroprotective or modulatory effects .

Antitumor Activity

A study highlighted that compounds with similar pyrazine structures exhibited antitumor properties through selective inhibition of cancer cell proliferation. The IC50 values for related compounds ranged from 5.7 μM to 62.6 μM, indicating significant potency against certain cancer types .

Case Studies

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound can effectively inhibit histone acetylation at specific lysine residues (H3K9 and H3K27), crucial for gene regulation in cancer cells .
  • Cell Line Experiments :
    • Experiments conducted on Kasumi-1 leukemia cells showed that treatment with this compound led to a dose-dependent decrease in acetylation levels of histones, suggesting its potential as a therapeutic agent in leukemia .

Data Summary Table

PropertyDetails
Molecular FormulaC13H25N3O2
Molecular Weight255.360 g/mol
CAS Number1251020-24-2
Biological ActivityHAT inhibition, potential neuropharmacology
IC50 ValuesRanges from 5.7 μM to 62.6 μM

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl (7S,8aR)-7-(aminomethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-5-4-15-8-10(7-14)6-11(15)9-16/h10-11H,4-9,14H2,1-3H3/t10-,11+/m0/s1

InChI Key

XFYAVPDNNNKVPI-WDEREUQCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H](C[C@@H]2C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC(CC2C1)CN

Origin of Product

United States

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